1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea
Brand Name: Vulcanchem
CAS No.: 5525-35-9
VCID: VC11381879
InChI: InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C18H17ClN4O2
Molecular Weight: 356.8 g/mol

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

CAS No.: 5525-35-9

Cat. No.: VC11381879

Molecular Formula: C18H17ClN4O2

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea - 5525-35-9

Specification

CAS No. 5525-35-9
Molecular Formula C18H17ClN4O2
Molecular Weight 356.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea
Standard InChI InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25)
Standard InChI Key SYMZTHSEBKAOLU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea combines three critical moieties:

  • A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) providing hydrogen-bonding capabilities.

  • A 4-chlorophenyl group contributing hydrophobic and electron-withdrawing effects.

  • A urea bridge (-NH-C(=O)-NH-) enabling hydrogen-bond interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue/Identifier
Molecular FormulaC₁₈H₁₇ClN₄O₂
Molecular Weight356.8 g/mol
IUPAC Name1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
InChIKeySYMZTHSEBKAOLU-UHFFFAOYSA-N
PubChem CID1367800

The compound’s planar pyrazolone ring and chlorophenyl group enhance its ability to penetrate lipid membranes, as evidenced by computed LogP values . X-ray crystallography of analogous compounds suggests the urea group adopts a trans-configuration, optimizing hydrogen-bond donor-acceptor interactions.

Synthesis and Production

Synthetic Routes

Industrial synthesis typically follows a three-step protocol:

  • Pyrazolone Formation: Condensation of ethyl acetoacetate with phenylhydrazine yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.

  • Isocyanate Coupling: Reaction with 4-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C.

  • Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Phenylhydrazine, EtOH, Δ, 6 hr85%
24-Cl-C₆H₄-NCO, DCM, 0°C, 2 hr72%
3Ethanol/water recrystallization98%

Scale-up processes utilize continuous flow reactors to minimize exothermic risks during isocyanate coupling. Alternative routes employing microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits broad-spectrum inhibition against hydrolases and oxidoreductases:

Table 3: Enzymatic Targets and IC₅₀ Values

EnzymeIC₅₀ (μM)Mechanism
Urease12.3Competitive inhibition
Cyclooxygenase-28.7Allosteric site binding
Acetylcholinesterase18.9π-π stacking with Trp86

Molecular docking studies reveal the chlorophenyl group occupies hydrophobic pockets in COX-2, while the urea nitrogen forms hydrogen bonds with Ser530. This dual interaction explains its 3-fold selectivity for COX-2 over COX-1.

Anti-Inflammatory Activity

In murine models (Carrageenan-induced paw edema):

  • 50 mg/kg dose: 62% reduction in edema volume vs. control (p < 0.01).

  • Mechanism: Suppression of NF-κB and TNF-α pathways, confirmed via Western blot.

Computational Modeling and QSAR

Molecular Docking

AutoDock Vina simulations (PDB: 3LN1) identify three key interactions:

  • Hydrogen bond between urea carbonyl and Arg120 (ΔG = -9.2 kcal/mol).

  • Chlorine atom van der Waals contact with Val116.

  • Pyrazolone ring π-cation interaction with His90.

Table 4: Docking Scores vs. Biological Activity

TargetDocking Score (kcal/mol)Experimental IC₅₀ (μM)
COX-2-9.28.7
Urease-8.112.3
Acetylcholinesterase-7.618.9

Quantitative Structure-Activity Relationship (QSAR) models using MOE software identify polar surface area (<90 Ų) and AlogP98 (2.1–3.4) as critical parameters for blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator